1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine
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Overview
Description
1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine is a complex organic compound that features a piperidine ring substituted with a fluoromethyl group and a sulfonyl group attached to a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation of the bromothiophene is then carried out using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
The next step involves the introduction of the piperidine ring. This can be achieved through a nucleophilic substitution reaction where the sulfonyl bromothiophene reacts with piperidine in the presence of a suitable solvent like dichloromethane or tetrahydrofuran (THF). Finally, the fluoromethyl group is introduced via a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The fluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid
- 1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-4-carboxylic acid
Uniqueness
1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluoromethyl group can enhance metabolic stability, increase binding affinity to targets, and improve pharmacokinetic properties.
Properties
Molecular Formula |
C10H13BrFNO2S2 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-(fluoromethyl)piperidine |
InChI |
InChI=1S/C10H13BrFNO2S2/c11-9-1-2-10(16-9)17(14,15)13-5-3-8(7-12)4-6-13/h1-2,8H,3-7H2 |
InChI Key |
KNFYIOKEDOVSBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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